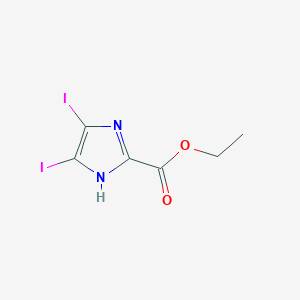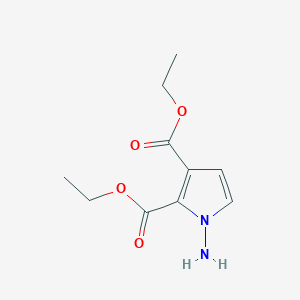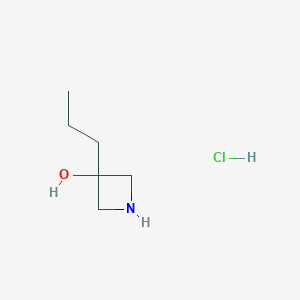
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the amine group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes the careful control of temperature, pressure, and the concentration of reactants to achieve consistent quality. Advanced purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce amine derivatives.
Scientific Research Applications
(3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-3-Fluoro-N-methyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form strong bonds with target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine-containing properties.
α-Trifluoromethylstyrene: Another fluorinated compound used in organic synthesis.
Properties
Molecular Formula |
C6H13ClFNO |
|---|---|
Molecular Weight |
169.62 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-N-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
DXGVVIOSUMKLHR-IBTYICNHSA-N |
Isomeric SMILES |
CN[C@H]1CCOC[C@H]1F.Cl |
Canonical SMILES |
CNC1CCOCC1F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



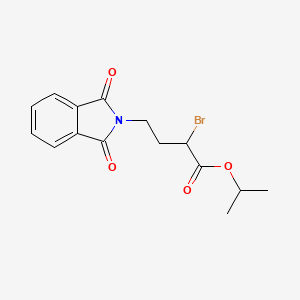
![Diethyl 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13023596.png)
![ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13023599.png)
![5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13023612.png)
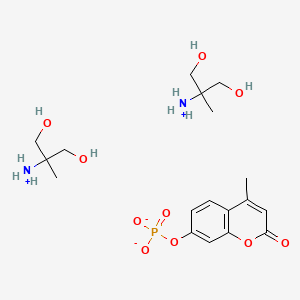

![(7-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B13023628.png)

